N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
Description
N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound characterized by a benzodioxine sulfonyl moiety linked to an oxazinan ring and an ethanediamide backbone with a hydroxyethyl substituent.
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8S/c21-6-4-18-16(22)17(23)19-11-15-20(5-1-7-28-15)29(24,25)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15,21H,1,4-9,11H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCWSNNWCSIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzodioxine derivative with sulfonyl chloride under basic conditions.
Formation of the Oxazinan Ring: The oxazinan ring is formed by reacting the sulfonylated benzodioxine with an appropriate amine and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, three structurally related analogs are analyzed (Table 1).
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity to analogs.
Key Observations:
- Sulfonyl vs. Methoxy/Thiophene Substituents: The target compound’s benzodioxine sulfonyl group distinguishes it from the methoxy-pyridinamine in and the thiophenemethyl group in . Sulfonyl moieties typically enhance water solubility and hydrogen-bonding capacity compared to methoxy or aromatic thiophene groups .
- Oxazinan vs.
- Hydroxyethyl vs. Hydroxypropyl: The shorter hydroxyethyl chain in the target compound may reduce steric hindrance compared to the hydroxypropyl group in , possibly favoring tighter binding to target proteins.
Physicochemical and Pharmacokinetic Insights
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The sulfonyl group likely increases aqueous solubility relative to the hydrophobic thiophene in but may reduce lipophilicity compared to the dimethylamino group in .
- Metabolic Stability: The oxazinan ring’s saturation could slow oxidative metabolism compared to the pyridine ring in , which is prone to CYP450-mediated modifications.
- Bioactivity: Ethanediamide derivatives often exhibit chelating properties or protease inhibition. The hydroxyethyl group may facilitate interactions with polar residues in enzyme active sites.
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a benzodioxine moiety, an oxazinan group, and an ethanediamide structure. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.36 g/mol. The presence of functional groups such as sulfonamide and oxazinan enhances its interaction with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Benzodioxine Moiety | Provides enzyme inhibitory properties |
| Oxazinan Group | Contributes to structural stability and bioactivity |
| Ethanediamide Structure | Enhances solubility and bioavailability |
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in various metabolic pathways. Notable activities include:
- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption, making it a potential candidate for managing diabetes.
- Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmitter regulation. Inhibitors may have implications for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Diabetes Management : A study demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
- Neuroprotection : Another investigation highlighted the compound's potential in enhancing cognitive function in animal models through acetylcholinesterase inhibition, suggesting its utility in Alzheimer's disease therapy.
Molecular Docking Studies
Molecular docking studies have shown that this compound can effectively bind to the active sites of α-glucosidase and acetylcholinesterase. These studies provide insights into the mechanism of action and support the compound's potential as a therapeutic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]-dioxin | Contains benzodioxane core | Enzyme inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial activity |
| Morpholine derivatives | Morpholine ring structure | Antidepressant effects |
The unique combination of oxazolidine and morpholine moieties in this compound may enhance its specificity and potency against targeted enzymes compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
